CCF642 -

CCF642

Catalog Number: EVT-263415
CAS Number:
Molecular Formula: C15H10N2O4S3
Molecular Weight: 378.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CCF-642 is an inhibitor of protein disulfide isomerase (PDI). It inhibits the reducing capacity of PDI when used at a concentration of 1 µM. It inhibits proliferation in ten multiple myeloma cell lines with IC50 values of less than 1 µM. It is cytotoxic to primary cells isolated from patients with refractory myeloma who developed secondary plasma cell leukemia (IC50 = <1 µM) but not to normal bone marrow mononuclear (NLBM) cells up to a concentration of 6.75 µM. CCF-642 (3 µM) also induces acute endoplasmic reticulum (ER) stress, increasing ERK phosphorylation and dimerization of IRE1-α, indicating an increase in the amount of misfolded ER proteins. It increases calcium accumulation and cleaved caspase-3 in MM1.S cells and induces apoptosis. CCF-642 increases survival in a 5TGM1 mouse syngeneic model of myeloma when administered at a dose of 10 mg/kg three times per week.
CCF-642 is a protein disulfide isomerase (PDI) inhibitor. CCF642 exhibited a submicromolar IC50 in 10 of 10 multiple myeloma cell lines. In vitro, CCF642 inhibited PDI reductase activity about 100-fold more potently than the structurally distinct established inhibitors PACMA 31 and LOC14. CCF642 displayed potent efficacy in an aggressive syngeneic mouse model of multiple myeloma and prolonged the lifespan of C57BL/KaLwRij mice engrafted with 5TGM1-luc myeloma, an effect comparable to the first-line multiple myeloma therapeutic bortezomib.

CCF642

Compound Description: CCF642 is a small molecule identified through a mechanistically unbiased high-throughput screen. [] It displays potent anti-myeloma activity both in vitro and in vivo. [] CCF642 exhibits a unique mechanism of action, acting as a small molecule ubiquitin analog. [] It binds to the ubiquitin-activating enzyme UBA1, leading to increased protein ubiquitination and degradation of key myeloma survival factors. []

CCF642-34

Compound Description: CCF642-34 is a potent, orally bioavailable, small molecule inhibitor of Protein Disulfide Isomerase A1 (PDIA1). [, ] It was developed through structure-guided medicinal chemistry, improving upon the properties of its predecessor, CCF642. [] CCF642-34 demonstrates selective toxicity towards multiple myeloma cells while sparing normal hematopoietic stem and progenitor cells. [, ] This selectivity arises from its ability to induce unresolvable ER stress in myeloma cells due to their high dependence on PDIA1 for antibody production. [, ]

Bortezomib (BTZ)

Compound Description: Bortezomib is a first-line therapeutic agent for multiple myeloma, acting as a proteasome inhibitor. [] It disrupts the ubiquitin-proteasome system, leading to the accumulation of misfolded proteins and subsequent cell death. []

Relevance: Bortezomib serves as a benchmark for comparing the efficacy of novel anti-myeloma compounds like CCF642. [] Both compounds target the ubiquitin-proteasome system, albeit through different mechanisms. This comparison highlights the potential of (5E)-3-(4-methoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one as a potential anti-cancer agent if it demonstrates similar or superior efficacy to established therapeutics.

PACMA 31 and LOC14

Compound Description: PACMA 31 and LOC14 are established inhibitors of Protein Disulfide Isomerase (PDI). [] They provide a comparative basis for evaluating the potency and selectivity of newly discovered PDI inhibitors.

Source and Classification

The compound CCF642 was synthesized as part of research efforts to develop novel inhibitors targeting protein disulfide isomerases, which play critical roles in protein folding and maintaining cellular homeostasis. Its chemical classification includes:

  • Chemical Formula: C15H10N2O4S3
  • Molecular Weight: 378.45 g/mol
  • CAS Number: 346640-08-2
  • PubChem ID: 1820764

The compound's structure features multiple functional groups that contribute to its biological activity, including sulfonyl and nitrogen-containing moieties .

Synthesis Analysis

CCF642 was synthesized using a multi-step organic synthesis approach, which involved several key reactions:

  1. Formation of Schiff Base: The initial step involves the reaction of commercially available 4-amino phenol with benzaldehyde-derived reagents under reflux conditions.
  2. Alkylation: The resulting Schiff base is then alkylated using 3-(BOC-amino) propyl bromide in dry dimethylformamide, facilitated by cesium carbonate.
  3. Reduction and Hydrogenolysis: Catalytic reduction followed by hydrogenolysis is employed to yield the desired amine intermediate.
  4. Coupling with Amino Acids: The amine intermediate is coupled with L-amino acids using hexafluorophosphate azabenzotriazole tetramethyl uronium as a coupling agent.
  5. Finalization: The final compounds are obtained by treatment with hydrochloric acid in dioxane, followed by purification steps that include high-performance liquid chromatography .

This synthetic route highlights the complexity involved in generating CCF642 and underscores the importance of each step in achieving the desired purity and biological activity.

Molecular Structure Analysis

The molecular structure of CCF642 reveals several critical features that contribute to its function as a protein disulfide isomerase inhibitor:

  • Active Sites: The compound interacts with specific residues within the active site of protein disulfide isomerases, particularly targeting lysine residues which are crucial for enzyme activity.
  • Binding Interactions: Computational modeling suggests that CCF642 engages in covalent modifications at the catalytic site, leading to irreversible inhibition of protein disulfide isomerase activity .
  • Structural Data: The binding energy calculations and molecular dynamics simulations provide insights into the stability and interaction dynamics between CCF642 and its target proteins.

The structural analysis indicates that the compound's design allows for effective engagement with the target enzyme, enhancing its potential therapeutic efficacy.

Chemical Reactions Analysis

CCF642 primarily functions through its inhibition of protein disulfide isomerases, leading to several consequential chemical reactions:

  1. Inhibition of Protein Disulfide Isomerases: By covalently modifying the active site lysine residue, CCF642 effectively inhibits the enzymatic function of protein disulfide isomerases, disrupting normal protein folding processes.
  2. Induction of Endoplasmic Reticulum Stress: The inhibition leads to an accumulation of misfolded proteins within the endoplasmic reticulum, triggering an unfolded protein response that culminates in apoptosis of cancer cells .
  3. Calcium Release: Studies have shown that treatment with CCF642 results in acute calcium release from intracellular stores, further promoting apoptotic pathways within multiple myeloma cells .

These reactions underscore the compound's mechanism as a potent anti-cancer agent.

Mechanism of Action

The mechanism of action for CCF642 involves several interconnected processes:

  1. Covalent Binding: The compound covalently binds to specific residues within protein disulfide isomerases, particularly affecting PDIA1 (protein disulfide isomerase A1), leading to enzyme inactivation .
  2. Induction of Apoptosis: The resultant endoplasmic reticulum stress activates apoptotic signaling pathways, causing cell death specifically in multiple myeloma cells while sparing normal bone marrow cells .
  3. Resistance Mechanism: Notably, CCF642 maintains efficacy against bortezomib-resistant multiple myeloma cells through similar mechanisms of PDIA1 inhibition .

This multifaceted approach highlights CCF642's potential as a targeted therapy for resistant forms of cancer.

Physical and Chemical Properties Analysis

CCF642 possesses several notable physical and chemical properties:

  • Solubility: While effective as an inhibitor, CCF642 exhibits poor solubility which limits its clinical application; ongoing research aims to enhance these properties through structural modifications.
  • Stability: The compound has shown stability under various conditions but requires careful storage at low temperatures (−20°C) to maintain integrity .
  • Purity: High-performance liquid chromatography analyses indicate a purity level exceeding 98%, ensuring reliable performance in biological assays .

Understanding these properties is essential for optimizing formulations for therapeutic use.

Applications

CCF642 has significant implications for scientific research and therapeutic development:

  1. Cancer Therapy: Its primary application lies in treating multiple myeloma by targeting protein disulfide isomerases, potentially offering a new avenue for patients resistant to existing therapies like bortezomib .
  2. Neuroprotection Studies: Recent studies have explored its neuroprotective effects in models of autoimmune diseases, suggesting broader applications beyond oncology .
  3. Drug Development: Ongoing research focuses on modifying CCF642's structure to improve solubility and selectivity while maintaining its potent inhibitory effects on protein disulfide isomerases.

Properties

Product Name

CCF642

IUPAC Name

(5E)-3-(4-methoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Molecular Formula

C15H10N2O4S3

Molecular Weight

378.5 g/mol

InChI

InChI=1S/C15H10N2O4S3/c1-21-10-4-2-9(3-5-10)16-14(18)12(24-15(16)22)8-11-6-7-13(23-11)17(19)20/h2-8H,1H3/b12-8+

InChI Key

SPYIETQLOVDJCF-XYOKQWHBSA-N

SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(S3)[N+](=O)[O-])SC2=S

Solubility

Soluble in DMSO

Synonyms

CCF-642; CCF 642; CCF642.

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(S3)[N+](=O)[O-])SC2=S

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(S3)[N+](=O)[O-])/SC2=S

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.